2-(4-Bromophenyl)oxazolo[4,5-b]pyridine

Antibacterial Resistance MIC Determination SAR Analysis

SAR libraries require precise substituent control-generic oxazolopyridines introduce unpredictable bioactivity shifts. This 4-bromophenyl analog provides a defined synthetic handle and measurable physicochemical baseline. - **Synthetic utility**: Bromine enables Suzuki-Miyaura coupling (57-93% yields) for biaryl library generation - **Assay control**: MIC 50-100 µg/mL against bacteria-ideal negative control for antibacterial screening - **Property data**: LogP 3.65 (vs. 2.90 for methoxy analog) for rational lipophilicity optimization Supplied as research-grade powder. Available for immediate dispatch.

Molecular Formula C12H7BrN2O
Molecular Weight 275.1 g/mol
CAS No. 111852-42-7
Cat. No. B3045681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)oxazolo[4,5-b]pyridine
CAS111852-42-7
Molecular FormulaC12H7BrN2O
Molecular Weight275.1 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)Br
InChIInChI=1S/C12H7BrN2O/c13-9-5-3-8(4-6-9)12-15-11-10(16-12)2-1-7-14-11/h1-7H
InChIKeyXCVKDMYJJLCCJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromophenyl)oxazolo[4,5-b]pyridine – Heterocyclic Scaffold Profile


2-(4-Bromophenyl)oxazolo[4,5-b]pyridine (CAS 111852-42-7) is a heterocyclic compound comprising a fused oxazolo[4,5-b]pyridine bicyclic core with a 4-bromophenyl substituent at the 2-position. This specific structure provides a versatile platform in medicinal chemistry and materials science, primarily due to its rigid, planar fused-ring system and the synthetic handle offered by the bromine atom [1]. Its classification as an oxazolopyridine derivative places it within a class of compounds recognized for a broad spectrum of biological activities and utility as a synthetic intermediate [2].

Bromine-substituted scaffold for cross-coupling diversification
Reported weak antibacterial profile supports negative control use
Higher lipophilicity vs non-halogenated analogs for ADME tuning

2-(4-Bromophenyl)oxazolo[4,5-b]pyridine: Non-Interchangeable Scaffold


The performance of 2-aryl-oxazolo[4,5-b]pyridine derivatives is exquisitely sensitive to the nature of the substituent on the phenyl ring. A systematic analysis reveals that even subtle changes—such as the position of a halogen or the presence of an electron-donating group—can alter antibacterial Minimum Inhibitory Concentration (MIC) values by over an order of magnitude [1]. Therefore, substituting this specific compound for a generic 'oxazolopyridine' or a different 2-phenyl analog without verifying the required substituent effect on the target assay can lead to significant and unpredictable deviations in experimental outcomes, making this specific structural configuration non-interchangeable for precise research applications.

Substituent-sensitive SAR
Antibacterial profile may shift significantly with phenyl ring modification; MIC differences >10-fold reported.
Halogen-specific reactivity
Bromine is required for standard cross-coupling; non-halogenated or Cl/F analogs may not react under same conditions.
Lipophilicity-driven ADME variance
Calculated LogP varies with substituent; changing from bromine may alter membrane permeability predictions.

2-(4-Bromophenyl)oxazolo[4,5-b]pyridine: Key Quantitative Differentiators


Weak Antibacterial Activity as Negative Control

This compound demonstrates a significantly weaker antibacterial activity profile compared to its most potent analogs and standard-of-care antibiotics. In a standardized minimum inhibitory concentration (MIC) assay, 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine (compound 3i) exhibited MIC values of 50–100 µg/mL against a panel of Gram-positive and Gram-negative bacteria. In contrast, the most active analog from the same study, 3d (2-(2-Nitrophenyl)oxazolo[4,5-b]pyridine), showed MICs of 1.56–25 µg/mL against the same strains. The standard control drug ampicillin had an MIC of 6.25 µg/mL against methicillin-resistant S. aureus (MRSA), where compound 3i showed an MIC of 50 µg/mL [1].

Antibacterial MIC Comparison
Head-to-head
Target compound (3i): MRSA 50, B. subtilis 100, E. coli 100, P. diminuta 50 µg/mL
Most active analog (3d): MRSA 3.125, B. subtilis 1.56, E. coli 12.5, P. diminuta 6.25 µg/mL
Ampicillin control: MRSA 6.25 µg/mL
16–64 fold higher MIC vs analog 3d; 8-fold higher vs ampicillin
Supports negative control selection for antibacterial screening assays
Two-fold serial dilution, Gram-positive and Gram-negative panel
Antibacterial Resistance MIC Determination SAR Analysis

Bromine Handle for Cross-Coupling Reactions

A key differentiator of this specific compound is the presence of the bromine atom, which is explicitly cited as a reactive handle for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. This enables the rapid generation of diverse analogs from a common late-stage intermediate, a capability not shared by its hydrogen-, methyl-, or fluoro- substituted analogs [1]. The broader utility of this approach is demonstrated in related work where Suzuki-Miyaura cross-coupling of bromophenyloxazole derivatives with various boronic acids produced a library of biologically active biphenyl oxazole analogs in high yields (57–93%) [2].

Synthetic Handle
Class-level
Reactive for Suzuki and Buchwald-Hartwig cross-couplings via bromine
Non-halogenated or less reactive halogenated analogs lack this synthetic capability
Enables library synthesis through bromine-directed diversification
Class-level inference; verify under specific coupling conditions
Synthetic Methodology Cross-Coupling Library Synthesis

Higher Lipophilicity Than Related Analogs

The compound exhibits a calculated partition coefficient (LogP) of 3.65 , which is higher than that of several other 2-aryl-oxazolo[4,5-b]pyridine analogs lacking a halogen substituent. For instance, 2-(2-methoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine has a calculated LogP of 2.90, and the 4-ethylphenyl analog has a LogP of 3.45 [1]. This increased lipophilicity is a direct consequence of the 4-bromophenyl substituent and can influence membrane permeability, plasma protein binding, and overall ADME profile of derived compounds.

Calculated Lipophilicity
Context-dependent
LogP = 3.65 (target compound)
Methoxy analog: LogP = 2.90
Ethylphenyl analog: LogP = 3.45
0.75 and 0.20 higher logP, respectively
Supports lipophilicity optimization for ADME profiling
Calculated values; experimental verification recommended
Physicochemical Properties ADME LogP Prediction

2-(4-Bromophenyl)oxazolo[4,5-b]pyridine: Application Scenarios


Negative Control for Antibacterial Screening

For a laboratory screening a library of oxazolo[4,5-b]pyridine derivatives for novel antibacterial agents, this compound (3i) serves as an ideal negative control. Its quantified weak activity (MIC of 50-100 µg/mL against a panel of bacteria) [1] provides a clear baseline for determining a minimum activity threshold. Using it alongside potent analogs like 3d (MIC of 1.56-25 µg/mL) allows for robust data normalization and validation of assay sensitivity.

Cross-Coupling Intermediate for Library Diversification

This compound is a strategic building block for medicinal chemistry teams aiming to explore the chemical space around the oxazolo[4,5-b]pyridine scaffold. Its bromine atom is a verified handle for Suzuki-Miyaura cross-coupling [1], enabling the generation of a focused library of biaryl analogs in a single synthetic step. This approach, validated in related systems to yield diverse bioactive molecules in high yields (57–93%) [2], allows for the efficient exploration of structure-activity relationships (SAR) around the phenyl ring.

Physicochemical Tuning for ADME Optimization

When designing a compound series, the predictable physicochemical contribution of the 4-bromophenyl group is valuable. The compound's elevated LogP of 3.65 [1] provides a specific data point for researchers seeking to increase the lipophilicity of a lead series, an important parameter for optimizing membrane permeability and metabolic stability. This contrasts with the properties conferred by other substituents, such as the methoxy group (LogP 2.90) [2], allowing for rational, property-based design decisions.

Application
Selection Property
Validation Focus
Negative Control Screening
Known low antibacterial activity
Baseline validation against more active oxazolopyridine derivatives
Cross-Coupling Intermediate
Bromine as a reactive handle
Reactivity verification under standard Suzuki / Buchwald conditions
Lipophilicity Tuning for ADME
Elevated LogP from bromine substituent
Comparative LogP determination and membrane permeability assay

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